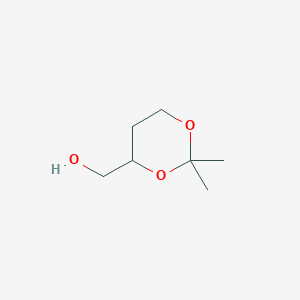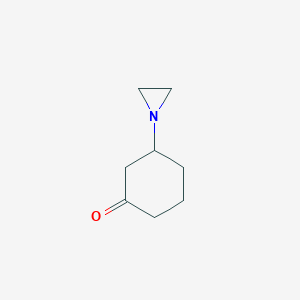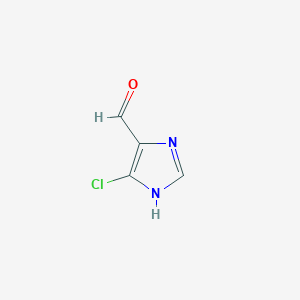
9-Methyl-9H-purin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-9H-purin-2-ol: is a derivative of purine, a heterocyclic aromatic organic compound. It is characterized by a methyl group attached to the ninth position of the purine ring and a hydroxyl group at the second position. This compound is of interest due to its structural similarity to naturally occurring purines, which play crucial roles in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-9H-purin-2-ol typically involves the alkylation of purine derivatives. One common method includes the reaction of purine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the methylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-Methyl-9H-purin-2-ol can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a methyl group, resulting in fully alkylated purine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of 9-Methyl-9H-purin-2-one.
Reduction: Formation of 9-Methyl-9H-purine.
Substitution: Formation of 9-Methyl-9H-purin-2-halides or 9-Methyl-9H-purin-2-amines.
Scientific Research Applications
Chemistry: 9-Methyl-9H-purin-2-ol is used as a building block in the synthesis of more complex purine derivatives. It serves as a precursor in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential role in mimicking natural purines. It is used in the investigation of enzyme-substrate interactions and nucleic acid analogs.
Medicine: The compound has potential therapeutic applications due to its structural similarity to biologically active purines. It is explored for its antiviral and anticancer properties.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 9-Methyl-9H-purin-2-ol involves its interaction with biological macromolecules such as enzymes and nucleic acids. The hydroxyl group at the second position can form hydrogen bonds, facilitating binding to active sites of enzymes or base pairing with nucleotides. This interaction can inhibit enzyme activity or interfere with nucleic acid replication and transcription processes.
Comparison with Similar Compounds
9-Methyl-9H-purin-6-amine: Similar in structure but with an amine group at the sixth position.
9-Methyl-9H-purin-2-one: An oxidized form with a ketone group at the second position.
9-Methyl-9H-purin-2-thiol: Contains a thiol group at the second position.
Uniqueness: 9-Methyl-9H-purin-2-ol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. Its ability to participate in hydrogen bonding makes it a valuable compound in biochemical studies and pharmaceutical development.
Properties
Molecular Formula |
C6H6N4O |
|---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
9-methyl-3H-purin-2-one |
InChI |
InChI=1S/C6H6N4O/c1-10-3-8-4-2-7-6(11)9-5(4)10/h2-3H,1H3,(H,7,9,11) |
InChI Key |
KAFRGVQIHRFFBB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1NC(=O)N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Amino-5-azaspiro[2.4]heptan-5-ol](/img/structure/B11922754.png)
![7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanol](/img/structure/B11922762.png)
![3A,7a-dihydro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11922763.png)
![7-Methyl-5,7-diazaspiro[3.4]octan-8-one](/img/structure/B11922772.png)
![1,5-Dihydro-2H-pyrrolo[2,3-b]pyrazin-2-one](/img/structure/B11922774.png)




![4-Hydrazinyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11922795.png)

